1H-1,2,3-Triazol-4-ol

Description

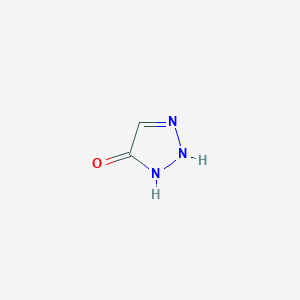

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydrotriazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c6-2-1-3-5-4-2/h1H,(H2,3,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEASJVYPHMYPJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591478 | |

| Record name | 1H-1,2,3-Triazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106377-28-0 | |

| Record name | 1H-1,2,3-Triazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h 1,2,3 Triazol 4 Ol and Its Derivatives

Classical and Historical Approaches to 1,2,3-Triazole Synthesis

The foundational method for synthesizing the 1,2,3-triazole ring system is the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.orgwikipedia.org This reaction involves a thermal process where a 1,3-dipole, typically an organic azide (B81097), reacts with a dipolarophile, such as an alkyne, to form a five-membered heterocyclic ring. organic-chemistry.orgfu-berlin.de A significant drawback of the classical Huisgen cycloaddition is its lack of regioselectivity when using asymmetric alkynes, which often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. wikipedia.orgorganic-chemistry.org The reaction also generally requires elevated temperatures and can be slow. wikipedia.orgorganic-chemistry.org Despite these limitations, the Huisgen cycloaddition laid the groundwork for the development of more refined and widely used synthetic methods. fu-berlin.denih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Relevance to Triazol-4-ol Synthesis

The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) marked a significant advancement in 1,2,3-triazole synthesis. wikipedia.orgorganic-chemistry.orgsci-hub.se This reaction, often highlighted as a prime example of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govfrontiersin.org The CuAAC reaction proceeds under mild conditions, often at room temperature, and is compatible with a wide range of functional groups and solvents, including water. organic-chemistry.orgorganic-chemistry.org This method's high yield and specificity make it a cornerstone of modern organic synthesis. frontiersin.org For the synthesis of 1H-1,2,3-triazol-4-ol and its derivatives, the CuAAC reaction is particularly relevant when employing an alkyne precursor bearing a hydroxyl group or a protected hydroxyl group.

A key advantage of metal-catalyzed cycloadditions is the ability to control the regioselectivity of the product. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its exceptional regioselectivity, almost exclusively yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgrsc.org This is in stark contrast to the thermal Huisgen cycloaddition, which often produces a mixture of 1,4- and 1,5-isomers. organic-chemistry.org While copper catalysis directs the reaction towards the 1,4-isomer, other transition metals can be employed to favor the formation of the 1,5-regioisomer. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is known to selectively produce 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org This catalytic control over regioselectivity is crucial for the targeted synthesis of specific triazole derivatives.

The mechanism of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is distinct from the concerted pericyclic mechanism of the thermal Huisgen cycloaddition. wikipedia.orgscispace.com The currently accepted mechanism involves a stepwise process. Initially, a copper(I) acetylide intermediate is formed from the terminal alkyne and the copper(I) catalyst. nih.govresearchgate.net This copper acetylide then reacts with the organic azide. nih.gov DFT calculations suggest the involvement of a six-membered copper metallacycle. organic-chemistry.org The reaction is believed to be second order with respect to the copper(I) catalyst, indicating that a dinuclear copper intermediate may be involved in the catalytic cycle. wikipedia.orgnih.gov This catalytic cycle significantly lowers the activation energy of the reaction compared to the uncatalyzed thermal process, leading to a dramatic rate acceleration. organic-chemistry.orgscispace.com

Metal-Free and Organocatalytic Synthetic Strategies

In an effort to avoid the use of potentially toxic heavy metals, metal-free and organocatalytic approaches for the synthesis of 1,2,3-triazoles have been developed. rsc.orgchemistryviews.org One notable metal-free method is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cyclooctynes to react with azides without the need for a catalyst. sci-hub.se

Organocatalytic methods have also emerged as a powerful alternative. nih.govresearchgate.net These reactions often employ small organic molecules, such as secondary amines like pyrrolidine, to catalyze the cycloaddition. sci-hub.seresearchgate.net Enamine and enolate-mediated organocatalytic [3+2] cycloadditions between activated carbonyl compounds and azides have been successfully developed for the synthesis of highly substituted 1,2,3-triazoles. nih.govsemanticscholar.org These methods offer the advantage of avoiding residual metal contamination in the final products. chemistryviews.orgresearchgate.net

Green Chemistry Approaches in 1,2,3-Triazole Synthesis

The principles of green chemistry have been increasingly applied to the synthesis of 1,2,3-triazoles, aiming to develop more environmentally friendly and sustainable methods. nih.govnih.govrsc.org These approaches focus on the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. consensus.apptandfonline.com The development of one-pot, multi-component reactions for triazole synthesis is also a key aspect of green chemistry, as it reduces the number of synthetic steps and minimizes waste. organic-chemistry.orgconsensus.app

A significant focus of green chemistry in 1,2,3-triazole synthesis is the replacement of volatile and hazardous organic solvents with environmentally benign alternatives. consensus.app Water has proven to be an excellent solvent for the CuAAC reaction, in some cases even accelerating the reaction rate. organic-chemistry.orgresearchgate.net The use of water as a solvent simplifies product purification and reduces the environmental impact of the synthesis. consensus.appacs.org

Glycerol, a biodegradable and non-toxic solvent derived from renewable resources, has also been successfully employed in the synthesis of 1,2,3-triazoles. consensus.appnih.govresearchgate.net One-pot syntheses of 1,4-disubstituted 1,2,3-triazoles have been achieved in good to excellent yields at room temperature using glycerol as the solvent. consensus.appscielo.brnih.gov

Interactive Data Table: Comparison of Synthetic Methodologies for 1,2,3-Triazoles

| Methodology | Catalyst | Regioselectivity | Reaction Conditions | Key Advantages | Key Disadvantages |

| Huisgen 1,3-Dipolar Cycloaddition | None (Thermal) | Mixture of 1,4- and 1,5-isomers | High temperature | Foundational method | Poor regioselectivity, harsh conditions |

| CuAAC | Copper(I) | 1,4-disubstituted | Mild (often room temp.) | High yield, high regioselectivity, wide scope | Requires metal catalyst |

| RuAAC | Ruthenium | 1,5-disubstituted | Mild | High regioselectivity for 1,5-isomers | Requires metal catalyst |

| SPAAC | None (Strain-promoted) | Mixture of regioisomers | Mild | Metal-free | Requires strained alkynes |

| Organocatalysis | e.g., Pyrrolidine | Varies (often regioselective) | Mild | Metal-free, avoids metal contamination | Substrate scope can be limited |

| Green Synthesis (in Water/Glycerol) | Often Cu(I) | 1,4-disubstituted | Mild | Environmentally benign, sustainable | Catalyst may still be required |

Application of Nanocatalysts and Recyclable Catalytic Systems

The use of nanocatalysts and recyclable catalytic systems in organic synthesis aligns with the principles of green chemistry, offering advantages such as high efficiency, easy separation, and reusability. In the context of 1,2,3-triazole synthesis, various nanocatalyst systems have been developed to facilitate the key cycloaddition reactions.

One notable example is the use of copper oxide supported on zinc oxide (CuO/ZnO) nanocatalysts for the regioselective synthesis of 1,2,3-triazoles. semanticscholar.orgresearchgate.net These catalysts, prepared by a co-precipitation method, have proven effective in the reaction of benzyl halides, terminal alkynes, and sodium azide in water. semanticscholar.orgresearchgate.net The catalytic activity is influenced by the loading of CuO, with 20% CuO/ZnO showing the highest yield in a relatively short reaction time. semanticscholar.org A significant advantage of this system is the ability to recover the catalyst by simple filtration and reuse it in multiple consecutive runs without a significant loss of activity. semanticscholar.orgresearchgate.net

Another innovative approach involves a magnetic nanocatalyst composed of Arabic gum, iron oxide magnetic nanoparticles (Fe₃O₄ MNPs), (3-chloropropyl) trimethoxysilane (CPTMS), 2-aminopyridine (AP), and Cu(I) ions. rsc.org This hydrophilic nanocomposite, Fe₃O₄@AG/AP-Cu(I), is highly efficient for the "click" synthesis of 1,2,3-triazole derivatives in water. rsc.org The magnetic nature of the catalyst allows for easy separation using an external magnet, and it has demonstrated consistent reaction yields for up to six runs. rsc.org

Melamine-supported copper oxide (M-CuO) nanoparticles represent another efficient and recyclable heterogeneous catalyst for the synthesis of 1,4-disubstituted-1,2,3-triazoles in water. semanticscholar.org This catalyst can be reused more than six times without a considerable decrease in its initial activity. semanticscholar.org Furthermore, copper-zinc supported on Al₂O₃–TiO₂ has been utilized as a heterogeneous catalyst for the synthesis of 1,2,4-triazole derivatives, showcasing the versatility of recyclable systems. rsc.org

Table 1: Performance of Recyclable Nanocatalysts in 1,2,3-Triazole Synthesis

| Catalyst System | Substrates | Solvent | Key Findings | Catalyst Reusability |

|---|---|---|---|---|

| CuO/ZnO Nanocatalyst semanticscholar.orgresearchgate.net | Benzyl halides, terminal alkynes, sodium azide | Water | High yields (up to 92%); activity dependent on CuO loading. | Reusable for at least 5 consecutive runs with minimal loss of activity. semanticscholar.org |

| Fe₃O₄@AG/AP-Cu(I) rsc.org | Not specified | Water | High reaction efficiency (95.0%); facile separation with an external magnet. | Consistent yield for six runs. rsc.org |

| M-CuO Nanocatalyst semanticscholar.org | Benzyl halides or alkyl halides, phenylacetylene (B144264), sodium azide | Water | High yields of 1,4-disubstituted-1,2,3-triazoles. | Reusable for more than 6 times without significant loss of activity. semanticscholar.org |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral 1,2,3-triazole analogues is of great importance due to the prevalence of stereoisomerism in biologically active molecules. Stereoselective synthetic strategies aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer.

One approach to introduce chirality is by starting with a chiral precursor. For instance, a series of novel 1H-1,2,3-triazole analogues have been synthesized starting from (S)-(-) ethyl lactate. nih.gov This chiral starting material is used to introduce a stereocenter, which is maintained throughout the reaction sequence. The synthesis involves a Mitsunobu reaction, reduction, tosylation, and azidation, followed by a "click" reaction to form the triazole ring. nih.gov

Another strategy involves the synthesis of chiral triazole-oxazoline derivatives. researchgate.net In this method, new (S)-2-[1-aryl-5-methyl-1H-1,2,3-triazol-4-yl]-4-benzyl-4,5-dihydro-oxazoline compounds are synthesized from aromatic amines as starting materials. researchgate.net The chirality is introduced and preserved throughout the synthetic pathway. These chiral triazole-oxazolines have potential applications as ligands in asymmetric catalysis. researchgate.net

A modular approach has been developed for the synthesis of N-substituted 4-(1-fluorovinyl)triazoles, which can be stereoselective. nih.gov This method involves the in situ desilylation and a copper-catalyzed ligation reaction of a TMS-protected α-fluoropropargyl benzothiazole sulfone with various azides. nih.gov The resulting Julia-Kocienski reagents can then undergo condensation reactions with aldehydes to selectively yield either E or Z-alkenes depending on the reaction conditions. nih.gov

Multi-Component Reactions for Diverse 1,2,3-Triazole Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and efficiency, making it attractive for the synthesis of diverse 1,2,3-triazole scaffolds.

A common MCR for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition, often referred to as a "click" reaction. nih.gov This can be performed as a one-pot, three-component reaction between a benzyl halide, sodium azide, and a terminal alkyne. nih.gov This method has been utilized to synthesize 1,2,3-triazole derivatives of dihydropyrimidinones. nih.gov

More complex fused 1,2,3-triazole scaffolds can be synthesized through a sequential MCR and intramolecular azide-alkyne cycloaddition (IAAC) approach. nih.govresearchgate.net This strategy involves designing the MCR in such a way that the product contains both an azide and an alkyne functionality, which can then undergo an intramolecular cycloaddition to form the fused triazole ring system. nih.gov For example, the Ugi reaction has been combined with an intramolecular azide-alkyne cycloaddition to synthesize six- and seven-membered ring-fused triazoles. nih.gov

Novel one-pot, efficient MCRs have been reported for the synthesis of fully substituted 1,2,3-triazoles using O-Boc-alkynes, azides, amines, and 2H-azirines with a copper iodide catalyst. acs.org This reaction demonstrates the versatility of MCRs in accessing highly functionalized triazole rings. Another example is the one-pot synthesis of 5-trifluoromethylthiotriazoles from a terminal alkyne, an azide, sulfur powder, and trifluoromethyltrimethylsilane using a CuI catalyst. acs.org

Table 2: Examples of Multi-Component Reactions for 1,2,3-Triazole Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Scope |

|---|---|---|---|

| One-pot three-component cycloaddition nih.gov | Benzyl halide, sodium azide, terminal alkyne | Cu(OAc)₂·H₂O | 1,4-disubstituted 1,2,3-triazoles |

| Ugi reaction followed by IAAC nih.gov | Aldehyde, amine, carboxylic acid, isocyanide (with azide and alkyne functionalities) | Not specified | Fused dihydrotriazolopyrazinones |

| One-pot four-component reaction acs.org | O-Boc-alkynes, azides, amines, 2H-azirines | CuI, DIPEA, MeOH | Fully substituted 1,2,3-triazoles |

| One-pot three-component reaction for fused triazoles nih.gov | Oxazolino-2H-indazole, propargyl bromide, NaN₃ | 80 °C | Triazolotriazepinoindazolones |

Late-Stage Functionalization and Derivatization Strategies

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This strategy is highly valuable for creating molecular diversity and for the synthesis of analogues for structure-activity relationship studies. The "post-click" functionalization of 1,2,3-triazoles is an emerging area of investigation. nih.gov

These strategies can involve modifications at various positions of the triazole ring. For example, a Suzuki-Miyaura cross-coupling reaction can be employed to introduce various aryl groups onto a pre-formed 1,2,3-triazole core. nih.govfrontiersin.org This approach allows for the synthesis of a library of derivatives from a common triazole intermediate.

The functionalization can also occur at the nitrogen atoms of the triazole ring. The presence of one pyrrole-type and two pyridine-type nitrogen atoms in the 1,2,3-triazole ring allows for various chemical modifications. nih.gov The stable nature of the triazole ring makes it amenable to a range of reaction conditions for late-stage modifications. mdpi.com

Furthermore, the development of reliable analytical tools, such as mass spectrometry, is crucial for characterizing the products of these late-stage functionalization reactions and for distinguishing between isomers that may be formed. mdpi.com

Reactivity and Reaction Pathways of 1h 1,2,3 Triazol 4 Ol and Its Derivatives

Electrophilic and Nucleophilic Reactions of the Triazole Ring

The 1,2,3-triazole ring is generally considered electron-rich, yet it exhibits a degree of ambivalence in its reactions with electrophiles and nucleophiles. The precise nature of its reactivity is heavily influenced by the substituents attached to the ring and the specific nitrogen atom involved.

Electrophilic Attack: Alkylation and acylation are common electrophilic reactions for 1,2,3-triazoles. These reactions typically occur at the nitrogen atoms. nih.gov The presence of the 4-hydroxyl group in 1H-1,2,3-triazol-4-ol can direct electrophiles. The molecule exists in tautomeric forms, including the 4-hydroxy and the triazol-4-one form. Electrophilic attack can occur on any of the three nitrogen atoms, leading to a mixture of N1, N2, and N3 substituted products. The regioselectivity of these reactions is a complex interplay of electronic effects, steric hindrance, and reaction conditions. For instance, reactions with electrophilic agents like sulfonyl chlorides can yield mixtures of 1- and 2-sulfonyl-1,2,3-triazoles. researchgate.net

Nucleophilic Attack: The triazole ring itself is generally resistant to nucleophilic attack due to its aromaticity and electron-rich nature. However, when substituted with strong electron-withdrawing groups, the ring can be activated towards nucleophiles. The molecular electrostatic potential maps of some triazole derivatives show that the areas around the ring can have electron-deficient characteristics, indicating potential sites for nucleophilic activity. nih.gov For this compound, the tautomeric keto form (1,2,3-triazol-4-one) possesses an electrophilic carbonyl carbon that could be susceptible to nucleophilic attack, although this reactivity is less commonly exploited than reactions at the hydroxyl group or nitrogen atoms.

Functional Group Interconversions at the 4-Position (Hydroxyl Group)

The hydroxyl group at the C4 position is a versatile handle for the synthesis of a wide array of 1,2,3-triazole derivatives. Its ability to be converted into other functional groups is key to the utility of this compound as a synthetic building block.

Common transformations include:

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated under standard conditions to form ethers and esters, respectively. These reactions are typically base-mediated to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

Conversion to Halogens: The hydroxyl group can be replaced by a halogen (Cl, Br) using standard halogenating agents (e.g., SOCl₂, PBr₃). These 4-halo-1,2,3-triazoles are crucial intermediates for subsequent cross-coupling reactions.

Conversion to Triflates: Reaction with triflic anhydride (B1165640) (Tf₂O) converts the hydroxyl group into a triflate (-OTf), an excellent leaving group for nucleophilic substitution and metal-catalyzed coupling reactions.

These interconversions allow for the introduction of diverse functionalities at the 4-position, significantly expanding the chemical space accessible from the parent 4-hydroxytriazole.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed reactions have become indispensable tools for the functionalization of heterocyclic compounds, and 1,2,3-triazoles are no exception. The triazole ring can act as a directing group for C-H activation or serve as a scaffold for cross-coupling reactions, typically after conversion of a C-H or C-OH bond to a more reactive functional group. researchgate.net

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form C-C bonds. A 4-bromo or 4-iodo-1,2,3-triazole derivative (obtained from this compound) can be coupled with various boronic acids to introduce aryl, heteroaryl, or vinyl substituents at the C4 position. nih.govnih.gov This methodology has been successfully applied to the synthesis of complex triazole-containing molecules. epa.govresearchgate.net

Other Cross-Coupling Reactions: Besides Suzuki coupling, other palladium-catalyzed reactions like Heck, Sonogashira, and Buchwald-Hartwig amination can be employed on halogenated triazole derivatives. Furthermore, copper-catalyzed reactions are also prevalent, not just for triazole synthesis (CuAAC) but also for subsequent functionalization, such as perfluoroalkylation. epa.gov The triazole moiety itself can serve as a ligand or directing group in various transition-metal catalyzed C-H functionalization processes, enabling regioselective modifications at positions adjacent to the ring on its substituents. researchgate.netdntb.gov.ua

| Reaction Type | Catalyst/Reagents | Substrate | Product | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃ | 4-Bromo-1-phenyl-1H-1,2,3-triazole | 1,4-Diphenyl-1H-1,2,3-triazole | Good | nih.gov |

| C-H Acylation | Pd(OAc)₂, TBHP | 1,4-Disubstituted 1,2,3-triazole | 5-Acyl-1,4-disubstituted 1,2,3-triazole | Moderate to Excellent | researchgate.net |

| C-H Arylation | Pd/C | N-Arylbenzamide with triazole directing group | Arylated benzamide | Good | researchgate.net |

| Perfluoroalkylation | Cu catalyst | 3,5-Dibromo-1-xylopyranosyl-1,2,4-triazole | 3-Perfluorohexyl-substituted triazole | N/A | epa.gov |

Cycloaddition Reactions Beyond CuAAC

While the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most famous method for synthesizing 1,4-disubstituted 1,2,3-triazoles, other cycloaddition strategies offer access to different regioisomers and more complex structures. researchgate.netuq.edu.au

Huisgen 1,3-Dipolar Cycloaddition: The original thermal reaction between an azide (B81097) and an alkyne typically requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov The regioselectivity can be influenced by the electronic properties of the substituents on both the azide and the alkyne.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively yield 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com This method is also effective with internal alkynes, leading to fully substituted triazoles.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This metal-free click reaction utilizes strained cyclooctynes, which react rapidly with azides at room temperature without the need for a catalyst. uq.edu.au This is particularly valuable in biological systems where metal catalysts can be cytotoxic.

Reactions with other Dipolarophiles: Besides alkynes, azides can undergo cycloaddition with activated alkenes, such as enamines and enolates, to form triazoline intermediates which can then aromatize to triazoles. nih.goviosrjournals.org

These alternative methods provide complementary strategies for the synthesis of diverse triazole structures that are not accessible through the standard CuAAC protocol.

Radical Chemistry and Photoreactivity Studies

The investigation of radical and photochemical reactions of 1,2,3-triazoles is a growing field. The triazole ring can be involved in radical processes, and its derivatives can exhibit interesting photophysical properties.

Some synthetic methods for 1,2,3-triazoles are proposed to proceed through radical intermediates. frontiersin.org For example, copper-catalyzed reactions involving the formation of C-N and N-N bonds can occur via a radical pathway.

Photochemically, 1,2,3-triazole derivatives can undergo decomposition upon UV irradiation. acs.org The photophysics and photoreactivity of metal complexes containing 1,2,3-triazole-based ligands have also been studied, revealing that the triazole moiety can influence the energy levels and decay pathways of the excited states of the complex. researchgate.net Furthermore, the attachment of triazole units to chromophores like pyrene (B120774) has been shown to significantly influence their photophysical properties, demonstrating the role of the triazole in modulating absorption and emission characteristics. nih.gov

Regioselective Transformations of Triazole Diesters and Other Substituted Triazoles

The regioselectivity of reactions on an already substituted triazole ring is a critical aspect of their chemistry. The existing substituents direct the position of further modifications.

A notable example is the regioselective reduction of 1-substituted 1,2,3-triazole 4,5-diesters. Studies have shown that the ester group at the C5 position is more reactive towards reduction by sodium borohydride (B1222165) than the ester group at the C4 position. mdpi.com This selectivity is attributed to the lower electron density at the C5 position and the C5 ester carbonyl carbon. The substituent on the N1 nitrogen can also influence the reaction rate; for instance, a β-hydroxyl group on the N1-substituent can enhance the reduction rate at C5, possibly through intramolecular hydrogen bonding. mdpi.com

The development of regioselective synthetic methods allows for the precise construction of multisubstituted 1,2,3-triazoles. nih.govacs.orgorganic-chemistry.org For example, reactions of β-carbonyl phosphonates with azides can be controlled to produce 1,4-, 1,5-, or 1,4,5-substituted triazoles depending on the reaction conditions and substrates. acs.org

Investigations into Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of triazole formation and stability is fundamental to optimizing synthetic protocols and predicting their behavior.

The thermal Huisgen cycloaddition has a high activation barrier (around 25 kcal/mol), which explains the need for high temperatures for uncatalyzed reactions. nih.gov Metal catalysts like copper drastically lower this activation barrier, allowing the reaction to proceed rapidly at room temperature. Kinetic resolution experiments using CuAAC have been developed to synthesize enantioenriched triazoles from racemic starting materials. nih.gov

Thermodynamic studies have been conducted on various triazole derivatives. The standard enthalpy of formation for the parent 1H-1,2,3-triazole has been determined. nist.gov For substituted triazoles, such as N-alkyl-4-nitro-1,2,3-triazoles, thermodynamic properties like heat capacity, enthalpy of sublimation, and standard enthalpy of formation have been measured experimentally and calculated using quantum chemical methods. researchgate.net These studies show that the thermal decomposition of 1,2,3-triazoles often involves the extrusion of a molecule of nitrogen (N₂), a process that is thermodynamically favorable. researchgate.net

Theoretical and Computational Studies of 1h 1,2,3 Triazol 4 Ol

Electronic Structure and Bonding Analysis of the Triazole Ring

The 1,2,3-triazole ring is an aromatic five-membered heterocycle. Its aromaticity is a key determinant of its stability and reactivity. The electronic structure is characterized by a π-electron system delocalized over the two carbon and three nitrogen atoms. All the triazole isomers are planar and aromatic.

Computational studies, often employing methods like Density Functional Theory (DFT), provide insights into the electronic properties of the triazole ring. The introduction of a hydroxyl group at the 4-position of the 1H-1,2,3-triazole ring influences the electron distribution within the ring. This substitution can affect the bond lengths and angles of the triazole core. The transformation of keto tautomers to hydroxy ones can lead to a significant change in the ring's π-electron population. epa.gov

Quantum Chemical Calculations of Tautomeric Equilibria in 1H-1,2,3-Triazol-4-ol

This compound can exist in several tautomeric forms due to the migration of a proton. The primary tautomers are the hydroxy form (this compound) and its corresponding keto forms (dihydro-1,2,3-triazol-4-ones). Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers and the factors influencing their equilibrium.

In the gas phase, the relative stabilities of tautomers are primarily governed by their intrinsic electronic energies. Computational studies on unsubstituted 1,2,3-triazole have shown that the 2H-tautomer is more stable than the 1H-tautomer by approximately 3.5–4.5 kcal/mol. nih.gov For substituted triazolones, theoretical calculations predict that the keto tautomer is often the most stable form in the gas phase. epa.gov The relative stabilities are determined by calculating the Gibbs free energy of each tautomer at a given level of theory.

Table 1: Calculated Relative Stabilities of Triazole Tautomers in the Gas Phase

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 1H-1,2,3-triazole | 3.5 - 4.5 |

| 2H-1,2,3-triazole | 0 |

| Keto form (general) | Favored |

| Hydroxy form (general) | Less favored |

Note: Data is generalized from studies on triazole and its derivatives. Specific values for this compound would require dedicated calculations.

The presence of a solvent can significantly alter the tautomeric equilibrium. Polar solvents tend to stabilize more polar tautomers. For instance, while the 2H-tautomer of 1,2,3-triazole is more stable in the gas phase, the 1H-tautomer is preferentially stabilized in polar solvents. nih.gov In aqueous solution, 1H-1,2,3-triazole tautomerizes to its 2H-isomer with a 1H/2H ratio of approximately 1:2. acs.org

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the tautomeric equilibrium. These calculations often show that the presence of a polar solvent can shift the equilibrium towards the tautomer with a larger dipole moment. The ability of the solvent to form hydrogen bonds with the solute also plays a crucial role in determining the predominant tautomeric form.

The conversion between tautomers occurs via proton transfer reactions. In the case of this compound, this would involve the transfer of a proton from the hydroxyl group to one of the nitrogen atoms of the triazole ring, or vice versa. Computational studies can elucidate the mechanisms of these intramolecular proton transfers.

These studies often involve locating the transition state for the proton transfer reaction and calculating the activation energy barrier. The height of this barrier provides an indication of the rate of interconversion between the tautomers. For many triazole systems, direct intramolecular proton transfer has a high energy barrier, suggesting that the process may be facilitated by solvent molecules acting as proton relays.

Conformational Analysis and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The presence of a flexible substituent on the triazole ring would necessitate a conformational analysis to identify the most stable conformers. For this compound, the primary conformational flexibility would involve the orientation of the hydroxyl group relative to the triazole ring.

The potential for intermolecular interactions is a key feature of this compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms of the triazole ring are potential hydrogen bond acceptors. These hydrogen bonding interactions are crucial in determining the solid-state structure of the compound and its behavior in solution. rsc.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states.

For example, the synthesis of 1,2,3-triazoles often involves a 1,3-dipolar cycloaddition reaction. researchgate.net Computational studies of these reactions can provide detailed information about the transition state geometry and the activation energy, which helps in understanding the regioselectivity and stereoselectivity of the reaction. The influence of catalysts on the reaction mechanism can also be investigated computationally. nih.gov

Transition state theory can be combined with the results of quantum chemical calculations to predict the rate constants of reactions. jcchems.com This allows for a direct comparison between theoretical predictions and experimental kinetic data. For complex reactions, computational modeling can help to distinguish between different possible mechanistic pathways.

Predictive Spectroscopy (IR, NMR, UV-Vis) for Structural Elucidation of Theoretical Species

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, aiding in the structural elucidation of theoretical or transient species. By employing methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), it is possible to simulate Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra with a high degree of accuracy. nih.govsemanticscholar.org These theoretical spectra provide valuable benchmarks for experimental studies and can help clarify ambiguities in spectral assignments. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are computed by calculating the vibrational frequencies of the molecule's normal modes. The DFT method, particularly with the B3LYP functional and a 6-311++G** basis set, has shown very good agreement with experimental FTIR spectra for 1H-1,2,3-triazole derivatives. nih.gov For this compound, key predicted vibrational frequencies would include the O-H stretch, N-H stretch, C-H stretch, N=N stretch, and various bending and ring deformation modes. The calculated potential energy distribution (PED) is used to make detailed vibrational assignments. nih.gov

Predicted IR Spectral Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch | 3500-3300 | Broad band, indicative of the hydroxyl group. |

| N-H Stretch | 3150-3100 | Characteristic of the triazole ring N-H bond. researchgate.net |

| C-H Stretch | 3100-3000 | Aromatic C-H stretching vibration from the triazole ring. researchgate.net |

| C=N/N=N Ring Stretch | 1550-1450 | Complex vibrations involving the triazole ring double bonds. researchgate.net |

| O-H Bend | 1440-1395 | In-plane bending of the hydroxyl group. |

| C-O Stretch | 1260-1180 | Stretching vibration of the carbon-oxygen bond. |

Note: The values in this table are predictive and based on computational studies of related triazole structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a preferred and accurate technique for calculating NMR chemical shifts. mdpi.comresearchgate.net DFT methods like B3LYP or mPW1PW91 with extensive basis sets (e.g., 6-311+G(2d,p)) are commonly used for these calculations. mdpi.comunn.edu.ng The predicted ¹H and ¹³C NMR chemical shifts for this compound can help confirm its chemical structure by comparing theoretical values with experimental data. mdpi.com Solvent effects can also be incorporated into these calculations using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM). semanticscholar.orgunn.edu.ng

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | H (on N1) | 13.0 - 15.0 | The N-H proton is typically broad and downfield. |

| ¹H | H (on C5) | 7.5 - 8.5 | Chemical shift is influenced by the electronic environment of the ring. |

| ¹H | H (on O4) | 9.0 - 11.0 | The hydroxyl proton shift can vary with concentration and temperature. |

| ¹³C | C4 | 155.0 - 165.0 | Carbon bearing the hydroxyl group, significantly deshielded. |

Note: The values in this table are predictive and based on GIAO calculations for analogous triazole compounds. semanticscholar.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Theoretical UV-Vis spectra are typically calculated using TD-DFT methods to predict electronic transitions. mdpi.com For the parent 1H-1,2,3-triazole, the gas-phase UV absorption spectrum shows a strong, broad absorption band between 200–240 nm, with a maximum absorption at approximately 206 nm. nih.govrsc.orgresearchgate.net This absorption is attributed to π–π* electronic transitions characteristic of the aromatic ring. nih.govresearchgate.net The introduction of a hydroxyl group at the C4 position in this compound is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maximum. Computational models can precisely predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths for the principal electronic transitions.

Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λ_max (nm) | Solvent |

|---|---|---|

| π → π* | 210 - 225 | Gas Phase / Non-polar |

Note: The values in this table are predictive, based on experimental data for the parent 1H-1,2,3-triazole and theoretical considerations of the hydroxyl substituent. nih.gov

Molecular Dynamics Simulations to Understand Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For compounds like this compound, MD simulations provide critical insights into their conformational flexibility, dynamic behavior in different environments (e.g., in solution or interacting with a biological target), and the nature of their intermolecular interactions. nih.gov

MD simulations can elucidate the binding modes of triazole-containing molecules within the active sites of enzymes or receptors. nih.gov These simulations reveal key intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and π-stacking, which are crucial for molecular recognition and binding affinity. mdpi.com The 1,2,3-triazole ring is known to be a rigid molecular fragment capable of participating in such weak intermolecular interactions. mdpi.com

For example, in studies of 1,2,3-triazole analogues as inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), MD simulations have been instrumental. nih.gov These studies show that the triazole ring can form strong π-π stacking interactions with aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr) in an enzyme's active site. nih.gov For this compound, the hydroxyl group and the N-H protons of the triazole ring would be primary sites for forming hydrogen bonds with surrounding water molecules in an aqueous solution or with polar amino acid residues such as Glutamate (Glu), Arginine (Arg), and Cysteine (Cys) in a biological system. nih.gov By simulating the molecule's trajectory over nanoseconds, researchers can observe stable and transient interactions, calculate binding free energies, and understand the structural basis for the molecule's function or activity. nih.gov

Advanced Chemical Applications and Design Principles of 1,2,3 Triazole Scaffolds

1H-1,2,3-Triazol-4-ol as a Building Block in Complex Chemical Synthesis

The structural rigidity and rich functionality of the this compound ring system make it an exceptional building block for the construction of more elaborate chemical architectures. Its ability to act as a stable linker and a platform for further functionalization is a cornerstone of its utility in synthetic organic chemistry.

The 1,2,3-triazole framework serves as a robust starting point for the synthesis of novel and complex heterocyclic systems, particularly fused polycyclic structures. These intricate molecules are often pursued for their potential applications in medicinal chemistry and materials science. rsc.orgnih.gov

A prominent strategy for constructing these systems involves a multi-step sequence that begins with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by an intramolecular palladium-catalyzed reaction to forge the new fused ring. rsc.org This approach allows for the creation of diverse polycyclic frameworks with good to excellent yields. rsc.org The versatility of this method is demonstrated by its application in synthesizing a variety of fused systems, including those with valuable biological activities. For instance, heterocycle-fused 1,2,3-triazoles have been prepared through one-pot, catalyst-free 1,3-dipolar cycloaddition reactions and have shown potential as anti-cancer agents. nih.gov

The synthesis of these complex heterocycles often relies on the strategic placement of functional groups on the initial triazole that can participate in subsequent cyclization reactions. For example, 5-iodotriazoles are common intermediates that can undergo intramolecular direct arylation or Heck reactions to form the fused bicyclic systems. rsc.org

Table 1: Examples of Fused Heterocyclic Systems Synthesized from 1,2,3-Triazole Precursors

| Starting Triazole Derivative | Reaction Type | Fused Heterocycle Product | Yield (%) |

|---|---|---|---|

| 5-Iodo-1-(prop-2-yn-1-yl)-4-phenyl-1H-1,2,3-triazole | Pd-catalyzed Heck Reaction | Dihydropyrrolo[1,2-c] rsc.orgfree.frnih.govtriazole derivative | 85% |

| N-(2-iodophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazol-4-amine | Pd-catalyzed Direct Arylation | Triazolo[1,5-a]quinoxaline derivative | 92% |

| Heterocyclic ketene (B1206846) aminals and polyhalo isophthalonitriles | 1,3-Dipolar Cycloaddition | 1,3-Diazoheterocycle fused 1,2,3-triazoles | Moderate to Good |

| Heterocyclic N,O-acetals and polyhalo isophthalonitriles | 1,3-Dipolar Cycloaddition | 1,3-Oxazoheterocycle fused 1,2,3-triazoles | Moderate to Good |

This table presents illustrative examples of the synthesis of fused heterocyclic systems from 1,2,3-triazole precursors, with data compiled from relevant literature. rsc.orgnih.gov

The 1H-1,2,3-triazole scaffold is not only a component of fused systems but also a key precursor for a wide range of advanced organic molecules, including those with significant biological activity. longdom.orgnih.govnih.gov The triazole ring can act as a stable linker connecting different pharmacophores, leading to the creation of innovative bifunctional drugs. longdom.org Its resistance to metabolic degradation, acidic and basic hydrolysis, and oxidative/reductive conditions makes it an ideal and reliable component in the design of new therapeutic agents. longdom.org

The synthesis of these advanced molecules often leverages the robust and efficient nature of the CuAAC reaction to introduce the triazole moiety. longdom.org This "click chemistry" approach is highly reliable, specific, and biocompatible, allowing for its use in the late-stage functionalization of complex molecules. For example, derivatives of the drug metronidazole (B1676534) have been synthesized by incorporating the 1H-1,2,3-triazole moiety to enhance its biological properties. nih.gov Similarly, new olanzapine-based 1,2,3-triazole derivatives have been synthesized and evaluated as potential inhibitors of phosphodiesterase 4B, an enzyme implicated in schizophrenia. nih.gov

Furthermore, the 1,2,3-triazole framework is integral to the development of functional materials. For instance, derivatives have been investigated as corrosion inhibitors for various metals and alloys. mdpi.com The ability of the triazole ring to form a protective film on metal surfaces highlights its utility beyond the biomedical field. mdpi.com

Ligand Design and Coordination Chemistry

The nitrogen-rich 1,2,3-triazole ring is an excellent ligand for a wide variety of metal ions. The lone pairs of electrons on the nitrogen atoms, particularly N2 and N3, can effectively coordinate with metal centers, making triazole derivatives highly valuable in the design of metal complexes for catalysis and materials science. uq.edu.au

1,2,3-Triazole-containing molecules can act as versatile ligands, exhibiting various coordination modes. They can function as monodentate, bidentate, or even polydentate chelators, depending on the substitution pattern and the presence of other donor atoms within the molecule. free.fruq.edu.au The N2 and N3 atoms of the triazole ring are the primary sites for metal coordination. uq.edu.au

The design of polydentate ligands often involves incorporating the triazole ring into a larger molecular framework that includes other coordinating groups, such as pyridines or amines. For example, 2,6-bis(1H-1,2,3-triazol-4-yl)pyridines have been synthesized as "click" analogues of the well-known terpyridine ligands and have shown a dynamic equilibrium between their free and metal-coordinated forms. uq.edu.au The geometry of the resulting metal complex is influenced by the orientation of the triazole units, which can be pre-organized through intramolecular hydrogen bonding. uq.edu.au

The coordination of metal ions to triazole ligands can lead to the formation of discrete metallosupramolecular architectures, such as macrocycles, cages, and helicates. These structures have shown promise in various applications, including as anti-cancer and anti-bacterial agents. rsc.org

Table 2: Coordination Behavior of Selected 1,2,3-Triazole Ligands

| Ligand Type | Metal Ions Coordinated | Coordination Mode | Resulting Complex Structure |

|---|---|---|---|

| Bis(1,2,3-triazolyl-pyridine) | Pd(II) | Bidentate (N3 of triazole) | Mononuclear complex |

| 2,6-bis(1H-1,2,3-triazol-4-yl)pyridine | Various transition metals | Tridentate (terpyridine-like) | Foldamers |

| 1,2,3-Triazolylidene (trz) carbene | Fe(II) | Monodentate (C5 of triazole) | Piano-stool complex |

This table summarizes the coordination behavior of different types of 1,2,3-triazole-based ligands with various metal ions. nih.govuq.edu.aursc.org

The metal complexes formed with 1,2,3-triazole-based ligands have demonstrated significant catalytic activity in a broad spectrum of organic transformations. The electronic properties of the triazole ring, which can be readily tuned through substitution, allow for the fine-tuning of the catalytic performance of the corresponding metal complex.

Metal-triazole complexes have been successfully employed as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis , these complexes are soluble in the reaction medium, offering high activity and selectivity. For instance, palladium(II) complexes with bis(1,2,3-triazolyl-pyridine) ligands have proven to be highly effective catalysts for the Suzuki-Miyaura cross-coupling reaction in an aqueous solvent system with very low catalyst loading. rsc.org The high reactivity is attributed to the specific electronic and steric properties imparted by the triazole ligand. rsc.org Similarly, iron complexes bearing triazolylidene (trz) ligands have been shown to catalyze the geminal dimerization of phenylacetylene (B144264) with high selectivity and yield. nih.gov

In the realm of heterogeneous catalysis , triazole-based ligands are often anchored to solid supports, such as polymers or silica, to facilitate catalyst recovery and reuse. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems. For example, a heterogeneous ruthenium complex, developed by anchoring a 1,2,3-triazole moiety to a mesoporous zeolite, has shown catalytic activity in various reactions. researchgate.net These supported catalysts are particularly valuable for developing more sustainable and environmentally friendly chemical processes.

Table 3: Catalytic Performance of Selected Metal-Triazole Complexes

| Catalyst | Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| PdCl2[bptmp] | Suzuki-Miyaura Coupling | 4-Bromoacetophenone and Phenylboronic acid | 4-Acetylbiphenyl | 98% |

| Fe-triazolylidene complex (Fe5) | Geminal Dimerization | Phenylacetylene | 2,4-diphenyl-1-buten-3-yne | 90% |

| Ir-triazolylidene complex | Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | >99% |

| Mn(II)-triazole complex | Epoxidation | Cyclooctene | Cyclooctene oxide | Good |

This table provides examples of the catalytic applications of metal-triazole complexes in various organic reactions, highlighting their efficiency and versatility. free.frnih.govuq.edu.aursc.org

Catalytic Applications of Metal-Triazole Complexes

Mechanistic Insights into Catalytic Cycles

The prevalence of the 1,2,3-triazole scaffold is largely due to the efficiency of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Understanding the catalytic cycle of this reaction is fundamental to its application. The process is significantly more complex than a simple concerted cycloaddition and involves a multinuclear copper mechanism.

The broadly accepted mechanism begins with the formation of a copper(I) acetylide from a terminal alkyne. organic-chemistry.org The catalytic cycle is initiated by the coordination of a Cu(I) species to the alkyne. A second copper atom, acting as a donor ligand, also participates, forming a dinuclear copper acetylide intermediate. organic-chemistry.org This complex then coordinates with the azide (B81097). The subsequent step involves the formation of a six-membered copper metallacycle. organic-chemistry.org This intermediate undergoes ring contraction to a triazolyl-copper derivative, which, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, thus closing the cycle. organic-chemistry.org

Some studies have described an autocatalytic effect in the CuAAC reaction, where the triazole product itself can accelerate the catalytic cycle. acs.org The tris-(hydroxyethyltriazolylmethyl)amine product, for example, can coordinate with Cu(II) (often present as a precursor or impurity) and promote its reduction to the catalytically active Cu(I) state. acs.org Furthermore, these triazole products can form stable, soluble complexes with Cu(I), preventing its disproportionation and enhancing its catalytic reactivity. acs.org

| Step | Description | Key Intermediates |

| 1. Activation | A terminal alkyne reacts with a Cu(I) catalyst. | Copper(I) acetylide |

| 2. Coordination | An azide coordinates to the copper acetylide complex. A dinuclear copper species is often involved. | π-complex of azide with copper acetylide |

| 3. Cyclization | A six-membered copper metallacycle is formed. | Six-membered copper metallacycle |

| 4. Contraction | The metallacycle contracts to a more stable triazolyl-copper species. | Triazolyl-copper derivative |

| 5. Product Release | Protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the Cu(I) catalyst. | 1,2,3-triazole product, Cu(I) catalyst |

Supramolecular Chemistry and Self-Assembly Based on Triazole Motifs

The 1,2,3-triazole ring is a highly effective motif in supramolecular chemistry due to its unique combination of non-covalent interaction capabilities. researchgate.netrsc.org Its nitrogen-rich framework and polarized C5–H bond enable it to act as both a hydrogen bond donor and acceptor, similar to an amide bond, facilitating the formation of predictable, ordered structures. researchgate.netbeilstein-journals.org

These interactions are foundational to the design of complex, self-assembling systems. The triazole unit can engage in:

Hydrogen Bonding: The polarized C5–H group can act as a hydrogen bond donor, particularly for anion recognition. researchgate.netrsc.org The nitrogen atoms (N2 and N3) can act as hydrogen bond acceptors. beilstein-journals.org

Halogen and Chalcogen Bonding: By replacing the C5-H proton with a halogen or chalcogen, the triazole motif can be engineered to act as a potent halogen or chalcogen bond donor for anion binding. beilstein-journals.org

Metal Coordination: The nitrogen atoms provide multiple coordination sites for metal ions, allowing for the construction of coordination polymers and metallosupramolecular architectures. rsc.org

Anion–π Interactions: The electron-deficient nature of the triazole ring, especially when quaternized to a triazolium salt, facilitates interactions with anions. beilstein-journals.org

This versatility has been harnessed to construct sophisticated supramolecular structures, including anion-templated foldamers, polymers, and mechanically interlocked molecules like rotaxanes and catenanes. nih.govnih.gov The predictable nature of these interactions allows for the rational design of molecular receptors for specific ions and molecules. nih.gov

Integration into Polymer Architectures and Materials Design (Focus on Synthetic Strategy)

The CuAAC reaction is a cornerstone of modern polymer chemistry, providing a highly efficient and orthogonal synthetic strategy for creating and modifying complex polymer architectures. rsc.org Its high functional group tolerance and mild reaction conditions allow for the precise integration of triazole units into polymer backbones, side chains, or as cross-linking points. nih.govnih.gov

Key synthetic strategies include:

Step-Growth Polymerization: The reaction between monomers carrying diazide and dialkyne functionalities is a common method for synthesizing linear polymers with 1,2,3-triazole units integrated directly into the main chain. nih.gov

Polymer Modification: Pre-existing polymers functionalized with either azide or alkyne groups can be readily modified by "clicking" on small molecules, peptides, or other polymers. This post-polymerization modification strategy allows for the introduction of specific functionalities with high efficiency.

Polymerization-Induced Self-Assembly (PISA): PISA is a powerful technique for the in-situ formation of block copolymer nano-objects. A soluble polymer block, often containing triazole units for hydrophilicity (e.g., poly(N-vinyl-1,2,4-triazole)), is used as a macro-chain transfer agent to polymerize a second, solvophobic block. As the second block grows, it becomes insoluble, driving the self-assembly into morphologies like spheres, worms, or vesicles. rsc.orgrsc.org

These strategies have been used to create a wide range of advanced materials, including smart hydrogels, polymersomes for drug delivery, and functional surface coatings. nih.govresearchgate.net The inclusion of the triazole moiety can also impart desirable properties to the final material, such as altered thermal behavior or the ability to coordinate with metal ions. nih.govnih.gov

| Synthetic Strategy | Description | Resulting Architecture |

| Step-Growth Polymerization | Reaction of diazide and dialkyne monomers. | Linear polymers with backbone triazole units. |

| Post-Polymerization Modification | "Clicking" molecules onto a polymer scaffold containing azide or alkyne side groups. | Side-chain functionalized polymers. |

| Block Copolymer Synthesis | "Clicking" two different polymer blocks together. | Well-defined block copolymers. |

| Polymerization-Induced Self-Assembly (PISA) | Using a triazole-containing hydrophilic block to initiate polymerization and self-assembly of a hydrophobic block. | Nano-objects (spheres, worms, vesicles). |

Design of Chemical Probes and Ligands for Mechanistic Biological Studies

The 1,2,3-triazole scaffold is a prominent feature in the design of chemical probes and ligands for exploring biological systems. Its appeal lies in its metabolic stability, capacity for hydrogen bonding, and its role as a rigid linker that can optimally position other functional groups for interaction with a biological target. acs.orgnih.gov The design of these molecules focuses on understanding ligand-target interactions at a molecular level, rather than on therapeutic outcomes.

The triazole ring can act as a linker to connect different pharmacophores or can itself be an integral part of the binding motif. mdpi.com For instance, in the design of enzyme inhibitors, the triazole's nitrogen atoms can coordinate with metal ions in an active site, or its polarized C-H bond can form crucial hydrogen bonds with amino acid residues. nih.gov These probes are instrumental in studying enzyme mechanisms, mapping binding pockets, and identifying new biological targets.

Computational methods are indispensable tools for understanding how triazole-based ligands interact with their biological targets. frontiersin.org Molecular docking predicts the preferred orientation and binding affinity of a ligand within a target's active site, providing a static snapshot of the interaction. acs.orgnih.gov These studies can reveal key interactions, such as:

Hydrogen Bonds: Formed between the triazole nitrogens or C-H group and protein residues like glutamine, asparagine, or arginine. nih.govnih.gov

Hydrophobic Interactions: The triazole ring and its substituents can interact with nonpolar residues in the binding pocket. frontiersin.org

Coordination: The triazole nitrogens can coordinate directly with metal ions, such as the iron in a heme group. nih.gov

π-π Stacking: Interactions between the aromatic triazole ring and aromatic amino acid residues like histidine or tryptophan. nih.gov

Molecular dynamics (MD) simulations build upon these static models by simulating the movement of the ligand-protein complex over time. nih.govnih.gov MD provides insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. researchgate.net These simulations can calculate binding free energies (e.g., using MM/GBSA methods) and analyze the persistence of specific interactions, offering a more dynamic and realistic picture of the ligand-target relationship. bohrium.com

The 1,2,3-triazole moiety is a "privileged scaffold" in medicinal chemistry, employed through several key design principles to develop new ligands.

One major strategy is its use as a bioisostere . The 1,4-disubstituted 1,2,3-triazole ring is an excellent mimic of the trans-amide bond, sharing its planarity, size, and dipole moment, but with enhanced metabolic stability. nih.gov This allows medicinal chemists to replace labile amide bonds in peptide-based ligands to improve their pharmacokinetic properties. The 4-hydroxy-1,2,3-triazole scaffold, in particular, has been investigated as a bioisostere for the carboxylic acid group, mimicking its acidic proton and hydrogen bonding capabilities. researchgate.net

Another powerful principle is scaffold hopping , where a core structural motif in a known bioactive compound is replaced with the triazole ring to create novel chemotypes with potentially improved properties. researchgate.netnih.gov For example, a phenolic group in a known inhibitor was successfully replaced with a 4-hydroxy-1,2,3-triazole scaffold, maintaining the key hydrogen bonding interactions while creating a new intellectual property space. researchgate.net This approach is used to alter physicochemical properties, explore new binding interactions, and escape existing patent claims. nih.govrsc.org The modular and reliable synthesis of triazoles via click chemistry makes them particularly well-suited for creating large, diverse libraries of compounds for such scaffold hopping endeavors. mdpi.com

Advanced Methodologies for the Study of 1h 1,2,3 Triazol 4 Ol

In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, intermediates, and the influence of various parameters. In-situ and operando spectroscopic techniques are particularly well-suited for this purpose. For the synthesis of 1,2,3-triazoles, in-line monitoring by infrared (IR) spectroscopy has been effectively utilized in continuous flow systems. nih.gov This approach allows for the real-time tracking of the consumption of reactants, such as azides and alkynes, and the formation of the triazole product. The characteristic vibrational frequencies of the azide (B81097) group (around 2100 cm⁻¹) and the alkyne group (around 2100-2260 cm⁻¹ for terminal alkynes) can be monitored to follow the progress of the reaction.

The application of such techniques is exemplified in the copper-on-charcoal catalyzed continuous flow synthesis of 1,4-disubstituted 1H-1,2,3-triazoles. nih.gov In this setup, a solution of the azide and alkyne is passed through a heated column containing the catalyst, and the reaction stream is continuously analyzed by an in-line IR spectrometer. This allows for rapid optimization of reaction conditions, such as temperature, flow rate, and reagent stoichiometry, to achieve quantitative formation of the desired triazole product. nih.gov While not specifically detailing "1H-1,2,3-Triazol-4-ol", this methodology is directly applicable to its synthesis and the study of its formation kinetics.

| Technique | Application in Triazole Synthesis | Key Monitored Species | Insights Gained |

| In-line Infrared (IR) Spectroscopy | Real-time monitoring of continuous flow synthesis | Azide (reactant), Alkyne (reactant), Triazole (product) | Reaction kinetics, optimization of reaction conditions (temperature, flow rate), quantitative product formation |

Advanced Mass Spectrometry for Mechanistic Elucidation

Advanced mass spectrometry techniques, particularly electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) and tandem mass spectrometry (MS/MS), are powerful tools for the structural characterization and mechanistic elucidation of triazole chemistry. These methods can differentiate between isomers and even mimic and study gas-phase rearrangements of triazole derivatives. nih.gov

For instance, ESI-MS/MS has been employed to study the interconversion between isomeric 1,2,3-thiadiazoles and 1,2,3-triazoles. nih.gov Through accurate mass measurements and fragmentation studies in both MS² and MS³ modes, researchers have demonstrated the gas-phase rearrangement of 1,2,3-triazoles into 1,2,3-thiadiazoles under positive ESI-MS/MS conditions. nih.gov This type of analysis provides profound insights into the intrinsic reactivity and potential rearrangement pathways of the triazole ring system, independent of solvent or other external factors. The fragmentation patterns observed in these experiments are crucial for understanding the stability of the triazole core and the influence of different substituents on its chemical behavior.

| Technique | Application | Key Findings |

| ESI-HRMS | Differentiation of isomeric 1,2,3-triazoles and 1,2,3-thiadiazoles. nih.gov | Provides accurate mass measurements for unambiguous molecular formula determination. |

| Tandem Mass Spectrometry (MS/MS, MS³) | Study of gas-phase rearrangements and fragmentation pathways. nih.gov | Revealed the interconversion of 1,2,3-triazoles into 1,2,3-thiadiazoles under specific conditions. nih.gov |

X-ray Crystallography for Precise Structural Determination of Derivatives and Complexes

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids. This technique has been extensively applied to derivatives of 1,2,3-triazoles to precisely define their molecular geometry, stereochemistry, and intermolecular interactions in the solid state. nih.govmdpi.com

The molecular structure of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, for example, was elucidated to reveal a central, planar 1,2,3-triazolyl ring. nih.gov The study also detailed the dihedral angles between the triazole ring and its substituents, providing a clear picture of the molecule's conformation. nih.gov Furthermore, X-ray analysis is instrumental in characterizing non-covalent interactions that govern the molecular packing in the crystal lattice, such as hydrogen bonds and π–π stacking interactions. nih.govmdpi.com In the case of a 1,2,3-triazole derivative of pentacyclic triterpene, intermolecular C-H···O hydrogen interactions were identified as the stabilizing force in the molecular packing. mdpi.com

| Compound | Space Group | Unit Cell Parameters | Key Structural Features |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole nih.gov | P2₁/c | a = 12.2348(3) Å, b = 5.7196(1) Å, c = 19.1672(4) Å, β = 95.842(1)° | Planar 1,2,3-triazolyl ring, weak π(triazolyl)–π(nitrobenzene) interactions. nih.gov |

| 3,28-O,O′-diacetyl-30-(1-phenylthiomethyl-1H-1,2,3-triazol-4-yl)carbonylbetulin mdpi.com | P2₁2₁2₁ | a = 9.4860(10) Å, b = 13.9440(2) Å, c = 30.2347(4) Å | Molecular packing stabilized by intermolecular C-H···O hydrogen interactions. mdpi.com |

High-Resolution NMR and 2D NMR Techniques for Complex Structure Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (2D) techniques, is an indispensable tool for the structural elucidation of "this compound" and its derivatives in solution. nih.govresearchgate.netmdpi.com These techniques provide detailed information about the chemical environment of each atom, enabling the unambiguous assignment of complex molecular structures and the determination of regiochemistry.

A significant challenge in triazole chemistry is often the differentiation between 1,4- and 1,5-disubstituted isomers. A simple and effective method using one-dimensional ¹³C NMR spectroscopy with gated decoupling has been reported. researchgate.net In this method, the chemical shift of the C5 carbon in 1,4-disubstituted-1H-1,2,3-triazoles appears significantly upfield (around δ ~120 ppm) compared to the C4 carbon of the 1,5-isomer (around δ ~133 ppm). researchgate.net

For more complex structures, a combination of 2D NMR experiments is often employed. researchgate.net These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which is crucial for connecting different fragments of a molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

These techniques, when used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, even in highly complex triazole derivatives. researchgate.netmdpi.com

| NMR Technique | Information Provided | Application in Triazole Chemistry |

| ¹³C NMR (Gated Decoupling) | Chemical shift of carbon atoms | Differentiation between 1,4- and 1,5-disubstituted isomers based on the chemical shift of the triazole ring carbons. researchgate.net |

| COSY | ¹H-¹H coupling correlations | Assignment of proton spin systems. researchgate.net |

| HSQC | One-bond ¹H-¹³C correlations | Direct assignment of protonated carbons. researchgate.net |

| HMBC | Long-range ¹H-¹³C correlations | Establishing connectivity across quaternary carbons and heteroatoms. researchgate.net |

| ROESY | Through-space ¹H-¹H correlations | Determination of stereochemistry and conformation. researchgate.net |

Future Research Directions and Emerging Paradigms in 1h 1,2,3 Triazol 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 1,2,3-triazoles is a primary focus of contemporary research. Traditional methods often rely on hazardous reagents and solvents, prompting a shift towards greener alternatives that align with the principles of sustainable chemistry. rsc.org

Key areas of development include:

Green Solvents: Research has demonstrated the successful synthesis of 1,2,3-triazoles in various green solvents, minimizing the environmental impact. consensus.app Water, glycerol, and deep eutectic solvents (DES) have emerged as promising media for these reactions. consensus.app For instance, a visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been effectively performed in water, allowing for catalyst and solvent recycling. consensus.app Similarly, the biodegradable solvent Cyrene™ has been utilized for click chemistry, enabling product isolation through simple precipitation in water, which circumvents the need for organic solvent extractions. nih.gov

Heterogeneous Catalysis: The use of solid-supported catalysts, such as copper-on-charcoal, facilitates easier product purification and catalyst recovery, contributing to more sustainable processes. rsc.orgnih.gov These catalysts have proven robust for the synthesis of a diverse range of substituted 1,2,3-triazoles. rsc.orgnih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better reaction control, and potential for scalability. rsc.orgrsc.org A robust protocol for synthesizing 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established using a copper-on-charcoal heterogeneous catalyst under continuous flow conditions. rsc.orgnih.gov This methodology demonstrates good functional group tolerance and high yields. rsc.orgnih.gov

Alternative Energy Sources: Microwave irradiation is being explored as an alternative to conventional heating, often leading to shorter reaction times and improved yields in the synthesis of 1,2,4-triazole derivatives. organic-chemistry.org

| Methodology | Key Features | Advantages | References |

|---|---|---|---|

| Green Solvents (Water, Glycerol, DES, Cyrene™) | Use of environmentally benign reaction media. | Reduced toxicity, potential for recycling, simplified workup. | consensus.appnih.gov |

| Heterogeneous Catalysis (e.g., Cu/C) | Catalyst is in a different phase from the reactants. | Easy separation of catalyst, reusability, reduced metal contamination in products. | rsc.orgnih.gov |

| Continuous Flow Synthesis | Reaction is performed in a continuously flowing stream. | Improved safety, precise control over reaction parameters, easy scalability, higher yields. | rsc.orgnih.govrsc.org |

| Microwave Irradiation | Use of microwave energy to heat the reaction. | Rapid heating, shorter reaction times, often higher yields. | organic-chemistry.org |

Exploration of Underutilized Reactivity Modes and Chemical Transformations

Beyond the well-established cycloaddition reactions, future research will likely focus on exploring less common reactivity patterns of the 1H-1,2,3-triazol-4-ol core and its derivatives. This includes investigating novel multi-component reactions and post-synthesis functionalization strategies.

Multi-component Reactions (MCRs): MCRs offer a highly efficient means of generating molecular complexity in a single step. organic-chemistry.org The development of new MCRs that incorporate the this compound scaffold as a building block could provide rapid access to diverse chemical libraries. For example, metal-free multi-component reactions have been developed for the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles from phosphonium salts, aldehydes, and sodium azide (B81097). organic-chemistry.org

Decarboxylation/Cycloaddition Cascades: The use of 2-ynoic acids as alkyne precursors in a decarboxylation/cycloaddition cascade bypasses the need for gaseous reagents and allows for the synthesis of triazoles with small alkyl chains. nih.gov This demonstrates a creative approach to expanding the substrate scope.

Post-Cycloaddition Modifications: While the synthesis of the triazole ring is well-established, exploring diverse and selective functionalization of the pre-formed triazole core is an area ripe for investigation. This includes C-H activation, halogenation, and cross-coupling reactions to introduce new substituents and molecular complexity. The Suzuki-Miyaura cross-coupling reaction, for instance, has been successfully employed to functionalize 1H-1,2,3-triazole analogs. frontiersin.org

Advancements in Predictive Computational Chemistry for Triazole Systems

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological activities. For triazole systems, these methods are accelerating the design and discovery of new compounds and synthetic routes.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the structural and electronic properties of triazole derivatives. nih.govmdpi.combohrium.com These studies can elucidate reaction mechanisms, predict regioselectivity, and calculate spectroscopic data that can be compared with experimental results. mdpi.comnih.gov For example, DFT has been used to explore the geometry of novel 1,2,3-triazole-containing hybrids. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to correlate the structural features of triazole derivatives with their chemical or biological activities. frontiersin.org These models can predict the properties of unsynthesized compounds, thereby guiding synthetic efforts towards molecules with desired characteristics.

Molecular Docking and Dynamics: These computational techniques are crucial for understanding the interactions between triazole-based ligands and biological targets. arabjchem.orgconsensus.app Molecular docking predicts the binding mode and affinity of a ligand to a protein's active site, while molecular dynamics simulations provide insights into the stability of the ligand-protein complex over time. arabjchem.org These methods are instrumental in the rational design of new therapeutic agents.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is now a standard part of the drug discovery process. mdpi.comconsensus.app These predictions help to identify promising drug candidates early on and flag compounds that are likely to have poor pharmacokinetic profiles.

| Computational Method | Application | Information Gained | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural optimization, reaction mechanism studies, spectroscopic prediction. | Molecular geometry, electronic properties, reaction pathways, NMR/IR/UV-Vis spectra. | nih.govmdpi.combohrium.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or chemical properties. | Correlation between molecular structure and activity, prediction for new compounds. | frontiersin.org |

| Molecular Docking | Predicting ligand-protein interactions. | Binding modes, binding affinity scores, identification of key interactions. | arabjchem.orgconsensus.app |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. | Conformational changes over time, stability of interactions. | arabjchem.org |

| ADMET Prediction | Evaluating drug-likeness and pharmacokinetic properties. | Absorption, distribution, metabolism, excretion, and toxicity profiles. | mdpi.comconsensus.app |

Interdisciplinary Research at the Interface of Organic, Inorganic, and Theoretical Chemistry

The unique properties of the 1,2,3-triazole ring make it a versatile component in interdisciplinary research, bridging organic synthesis with inorganic coordination chemistry and theoretical studies.